molecular formula C19H22N2O5S B7571524 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

货号: B7571524
分子量: 390.5 g/mol
InChI 键: KKGMUMNKXWMMDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide, and there are currently limited treatment options available. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid works by targeting the angiotensin II type 2 receptor (AT2R). AT2R is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. This compound selectively blocks AT2R, which leads to the activation of the opioid system and the release of endogenous opioids. This results in pain relief without the side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development and maintenance of neuropathic pain. This compound has also been shown to reduce the expression of ion channels that are involved in pain signaling.

实验室实验的优点和局限性

One of the advantages of using 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is that it has a well-defined mechanism of action. This makes it easier to design experiments and interpret the results. Another advantage is that this compound has been extensively studied in preclinical models, which provides a strong foundation for future research. One limitation of using this compound in lab experiments is that it is a small molecule drug candidate, which may limit its effectiveness in treating certain types of neuropathic pain.

未来方向

There are several future directions for the research and development of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of focus is the optimization of the drug's pharmacokinetic properties. This could involve the development of new formulations or the use of drug delivery systems to enhance the drug's bioavailability and efficacy. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. This could help to personalize treatment and improve patient outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in human patients.

合成方法

The synthesis of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-ethyl-3-hydroxybenzoic acid with 4-(2-methylpropanoylamino)aniline and sulfur trioxide. The resulting product is then treated with ammonia and sodium hydroxide to form the sulfonamide group. The final product is purified using column chromatography and recrystallization.

科学研究应用

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied in preclinical models of neuropathic pain. In animal models, this compound has been shown to reduce pain behavior and improve sensory function. This compound has also been shown to have a long-lasting effect on pain relief, which is important for the treatment of chronic pain conditions.

属性

IUPAC Name

4-ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-13-5-6-14(19(23)24)11-17(13)27(25,26)21-16-9-7-15(8-10-16)20-18(22)12(2)3/h5-12,21H,4H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGMUMNKXWMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。